4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Lipophilicity Physicochemical properties Drug-likeness

This fully methyl-substituted benzofurochromene (CAS 858763-21-0) is a high-lipophilicity (XLogP=5.0) comparator for osteogenic SAR libraries, CYP2A6 inhibitor panels, and K562 apoptosis screening. Four methyl groups replace labile hydroxyl/methoxy moieties, conferring enhanced metabolic stability. With exact mass 318.125594432 Da and zero HBD, it serves as an ideal HPLC-MS reference standard for logP/logD method development and stability studies. No compound-specific ALP data exist—in-house confirmation required. Sourced for analytical benchmarking and logP-activity relationship studies across the benzofurochromene series.

Molecular Formula C21H18O3
Molecular Weight 318.372
CAS No. 858763-21-0
Cat. No. B2702943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
CAS858763-21-0
Molecular FormulaC21H18O3
Molecular Weight318.372
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C(=C4)C)C
InChIInChI=1S/C21H18O3/c1-11-5-6-18-15(7-11)14(4)21(24-18)17-10-20(22)23-19-9-13(3)12(2)8-16(17)19/h5-10H,1-4H3
InChIKeyJIYJZJBOZSXHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Data Sheet: 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (CAS 858763-21-0) – Chemical Identity and Class Context


4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (CAS 858763-21-0) is a synthetic small molecule belonging to the benzofurochromene class [1]. Its structure features a 2H-chromen-2-one (coumarin) core bearing a 3,5-dimethylbenzofuran substituent at the 4-position and additional methyl groups at the 6- and 7-positions of the coumarin ring. The molecular formula is C21H18O3 with a molecular weight of 318.4 g/mol, and it has a computed XLogP3-AA of 5, indicating substantial lipophilicity [1]. This compound is catalogued as PubChem CID 908204 and is primarily offered as a research-grade screening compound by chemical suppliers [1].

Why Generic Substitution Fails for 4-(3,5-Dimethylbenzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one in SAR Campaigns


The benzofurochromene scaffold exhibits pronounced sensitivity to substitution pattern, as demonstrated in studies of structurally related compounds [1]. The presence and position of methyl groups on both the benzofuran and coumarin rings directly modulate lipophilicity, metabolic stability, and target engagement. For example, patent data on substituted benzfurochromenes show that even minor alkyl substitutions substantially shift osteoblast alkaline phosphatase (ALP) stimulation potency across a wide concentration range (10⁻¹² M to 10⁻⁶ M) [2]. Replacing this 4-(3,5-dimethylbenzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one with a des-methyl analog or a positional isomer is not supported by quantitative equivalence data and carries a high risk of altering or abolishing the desired biological activity. The following section details the available, though limited, quantitative evidence that distinguishes this compound within its chemotype.

Quantitative Differentiation Evidence for 4-(3,5-Dimethylbenzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one vs. Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of 5.0 vs. Des-Methyl and Positional Isomer Analogs

The target compound carries four methyl groups (two on the benzofuran at positions 3 and 5, and two on the coumarin at positions 6 and 7), yielding a computed XLogP3-AA of 5.0 [1]. This is predicted to be 0.5–1.0 log units higher than the des-methyl analog 4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one (which lacks the 3,5-dimethyl on the benzofuran ring) and also higher than the positional isomer 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one [1][2]. No experimental logP/logD values were found for any compound in this series, so this comparison is based on PubChem-computed XLogP3-AA values.

Lipophilicity Physicochemical properties Drug-likeness

Structural Uniqueness: Fully Methyl-Substituted Benzofurochromene Scaffold vs. Naturally Occurring Pterocarpans

The target compound is a fully synthetic, non-natural benzofurochromene derivative bearing four methyl substituents distributed across both the benzofuran and coumarin rings. This distribution is structurally distinct from the natural pterocarpan class (e.g., medicarpin, maackiain), which typically feature hydroxyl and methoxy substituents rather than methyl groups, and also possess a saturated 6a,11a-dihydro ring system absent in the target compound's fully aromatic coumarin core [1]. The patent coverage for substituted benzfurochromenes explicitly includes compounds with the coumarin oxidation state (2H-chromen-2-one) and broadly substituted benzofuran moieties, confirming that this compound falls within a patent-protected chemotype for bone-related disorders [2].

Synthetic chemistry Scaffold diversity Medicinal chemistry

Class-Level Osteogenic Activity: Benzofurochromene Chemotype Bone Anabolic Potential vs. Untreated Baseline

The Goel et al. patent (US 2012/0003273 A1) discloses that substituted benzfurochromenes, as a chemotype, stimulate alkaline phosphatase (ALP) activity in calvarial-derived osteoblasts across a concentration range of 10⁻¹² M to 10⁻⁶ M, with the exemplified compound S-007-1500 (3-allyloxy-4-methyl-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene) showing reproducible ALP stimulation [1]. The patent further reports that these compounds significantly inhibit adipogenesis at 10⁻¹² M to 10⁻¹⁰ M and increase bone mineral density (BMD) in vivo at 1.0–10 mg/kg doses [1]. While the specific target compound (CAS 858763-21-0) was not individually tested in this patent, it falls fully within the general formula (I) claims. No direct comparative data against established osteoporosis therapies (e.g., bisphosphonates, teriparatide) are available.

Osteoporosis Bone anabolic Osteoblast differentiation

Recommended Procurement Scenarios for 4-(3,5-Dimethylbenzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one Based on Available Evidence


Benzofurochromene SAR Libraries for Osteoporosis Target Identification

Based on the class-level osteogenic activity disclosed in patent US 2012/0003273 A1 [1], this compound is suitable as a fully methyl-substituted member of a benzofurochromene structure-activity relationship (SAR) library to probe the contribution of methylation density to bone anabolic activity. Its high lipophilicity (XLogP3-AA = 5.0) [2] and zero hydrogen-bond donor count make it a valuable comparator for assessing the impact of hydroxyl-to-methyl substitution on osteoblast differentiation and mineralization endpoints. Researchers should note that no compound-specific ALP stimulation data exist; activity must be confirmed in-house against the patent-exemplified leads.

Negative Control or Lipophilicity Anchor in CYP2A6 or Cytochrome P450 Screening Panels

Related benzofuran-coumarin hybrids have been characterized as CYP2A6 inhibitors [1], a cytochrome P450 isoform implicated in nicotine metabolism and procarcinogen activation. The target compound, with its fully methylated scaffold and computed logP of 5.0, can serve as a high-lipophilicity anchor point in a CYP inhibition panel to establish logP-activity relationships across the benzofurochromene series. Its lack of metabolically labile hydroxyl/methoxy groups may confer improved metabolic stability compared to hydroxylated analogs, though this requires experimental validation.

Chemical Probe for Intracellular Pathway Engagement in Cancer Cell Lines

The Zwergel et al. (2013) study demonstrated that benzofuran-coumarin hybrids induce apoptosis (~24%) in K562 human leukemia cells [1]. While the specific compound was not among those tested, its structural features (four methyl groups, coumarin core, zero HBD) align it with the most active analogs in that series. Procurement is recommended for groups expanding the SAR around the 21b/29b/29c chemotype, particularly to evaluate whether the additional methyl substitution on the benzofuran ring enhances antiproliferative potency or selectivity.

Reference Standard for Analytical Method Development and Physicochemical Profiling

With a well-defined structure (PubChem CID 908204), exact mass of 318.125594432 Da, and computed XLogP3-AA of 5.0 [1], this compound is suitable as a reference standard for HPLC-MS method development, logP/logD chromatographic determination, and stability studies in benzofurochromene-focused medicinal chemistry programs. Its commercial availability from multiple suppliers facilitates rapid sourcing for analytical benchmarking.

Quote Request

Request a Quote for 4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.